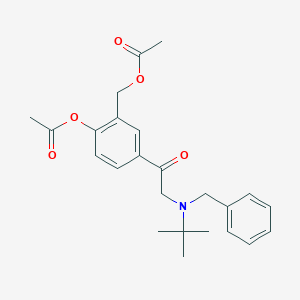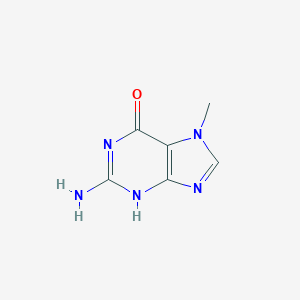
7-Methylguanine
概要
説明
7-メチルグアニンは、グアニンのメチル化されたバージョンである、修飾されたプリンヌクレオベースです。 ヒトの尿中には少量含まれており、全身RNA代謝の指標とされています . この化合物は核酸の分解産物であり、さまざまな生物学的プロセスに関与しています .
2. 製法
合成ルートと反応条件: 7-メチルグアニンは、グアニンのメチル化によって合成できます。 反応には通常、ジメチル硫酸やヨードメタンなどのメチル化剤を塩基性条件下で使用します . この反応は水性または有機溶媒中で行われ、生成物は結晶化またはクロマトグラフィーによって精製されます。
工業生産方法: 7-メチルグアニンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、自動反応器と精製システムを使用し、高収率と高純度を実現します .
3. 化学反応解析
反応の種類: 7-メチルグアニンは、次のようなさまざまな化学反応を起こします。
酸化: 8-ヒドロキシ-7-メチルグアニンを生成するために酸化される可能性があります.
還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こり得ます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤を穏やかな条件下で使用します。
主な生成物:
酸化: 8-ヒドロキシ-7-メチルグアニン.
4. 科学研究における用途
7-メチルグアニンは、科学研究においていくつかの用途があります。
科学的研究の応用
7-Methylguanine has several applications in scientific research:
作用機序
7-メチルグアニンは、DNA修復酵素ポリ(ADP-リボース)ポリメラーゼ(PARP)とRNA修飾酵素tRNAグアニン転移酵素(TGT)を阻害することによって効果を発揮します . 基質NAD+と競合し、PARPの活性部位に結合して酵素がDNAを修復するのを防ぎます . この阻害は、DNA損傷の蓄積につながる可能性があり、抗がん剤としての可能性があります .
類似の化合物:
8-ヒドロキシ-7-メチルグアニン: 7-メチルグアニンの酸化誘導体であり、PARPに対する同様の阻害効果があります.
N7-メチルグアニン: グアニンの別のメチル化形態であり、異なる生物学的特性を持っています.
独自性: 7-メチルグアニンは、PARPとTGTの両方に対して二重の阻害作用を持つため、抗がん療法の有望な候補となります . 天然に存在し、副作用が最小限であるため、治療薬としての可能性がさらに高まります .
生化学分析
Biochemical Properties
7-Methylguanine plays a crucial role in biochemical reactions by interacting with several enzymes and biomolecules. It is a natural inhibitor of the DNA repair enzyme poly (ADP-ribose) polymerase (PARP) and the RNA-modifying enzyme tRNA-guanine transglycosylase (TGT) . These interactions are competitive, meaning this compound competes with the natural substrates of these enzymes, thereby inhibiting their activity. This inhibition can lead to the suppression of DNA repair and RNA modification processes, which are critical for maintaining cellular integrity and function.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to accelerate apoptotic death in BRCA1-deficient breast cancer cells when combined with chemotherapeutic agents like cisplatin and doxorubicin . This compound also impacts the metabolism of RNA molecules, including messenger RNA, ribosomal RNA, microRNA, and transfer RNA, thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound competes with the substrate NAD+ and binds in the active site of PARP-1 through hydrogen bonds and nonpolar interactions with specific amino acid residues . This binding promotes the formation of PARP-1–nucleosome complexes and suppresses DNA-dependent PARP-1 automodification, leading to nonproductive trapping of PARP-1 on nucleosomes and preventing the removal of genotoxic DNA lesions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound does not induce mutations or structural chromosomal abnormalities and has no blastomogenic activity . A treatment regimen with this compound in mice (50 mg/kg per os, 3 times per week) exerted no adverse effects or changes in morphology . These findings suggest that this compound is stable and does not degrade rapidly, maintaining its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral administration of this compound at doses of 50 mg/kg, 200 mg/kg, and 600 mg/kg was not lethal to any of the animals . No apparent lesions or abnormalities of internal organs were observed in treated mice, indicating that this compound has a favorable safety profile at these dosages . Higher doses may still need to be evaluated for potential toxic or adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to RNA turnover and DNA repair. It is a degradation product of nucleic acids and can be generated by DNA methylation . This compound interacts with enzymes like PARP and TGT, affecting metabolic flux and metabolite levels . These interactions highlight its role in the regulation of cellular metabolism and the maintenance of genomic stability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It has been found in human urine, indicating its excretion and distribution throughout the body
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily found in the cytoplasm and nuclei of cells . The localization of this compound within specific cellular compartments may be directed by targeting signals or post-translational modifications. These factors influence its interactions with other biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: 7-Methylguanine can be synthesized through the methylation of guanine. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions: 7-Methylguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-hydroxy-7-methylguanine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Methylation and other substitution reactions can modify the compound further.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Substitution: Methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Major Products:
Oxidation: 8-Hydroxy-7-methylguanine.
Substitution: Various methylated derivatives depending on the reagents used.
類似化合物との比較
8-Hydroxy-7-methylguanine: An oxidized derivative of 7-Methylguanine with similar inhibitory effects on PARP.
Nthis compound: Another methylated form of guanine with distinct biological properties.
Uniqueness: this compound is unique due to its dual inhibitory action on both PARP and TGT, making it a promising candidate for anticancer therapy . Its natural occurrence and minimal side effects further enhance its potential as a therapeutic agent .
特性
IUPAC Name |
2-amino-7-methyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWGECJQACGGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020873 | |
| Record name | 7-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
578-76-7 | |
| Record name | 7-Methylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,7-dihydro-7-methyl-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N7-METHYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661J4K04NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
370 °C | |
| Record name | 7-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 7-methylguanine and how is it formed?
A1: this compound (7-meG) is a modified DNA base formed by the alkylation of guanine at the N7 position. This modification primarily arises from the interaction of DNA with endogenous or exogenous alkylating agents. [, , , ]
Q2: What is the biological significance of 7-meG formation in DNA?
A2: While 7-meG is considered less mutagenic than other DNA adducts like O6-methylguanine, it can still interfere with DNA replication and transcription. [, , , ] Its presence has been linked to aging and may play a role in the development of certain cancers. [, ]
Q3: Does 7-meG formation vary throughout the cell cycle?
A3: Yes, research using synchronized rat liver cells shows that 7-meG formation, induced by dimethylnitrosamine, peaks during the G1 phase, decreases during DNA synthesis (S phase), and reaches its lowest point during hydroxyurea-induced cell cycle arrest. []
Q4: How does 7-meG formation differ in target and non-target tissues?
A4: Studies using N-nitrosomethylethylamine in rats revealed that the liver, a target organ, exhibited significantly higher levels of 7-meG compared to non-target tissues like the kidney, esophagus, and lung. This highlights the importance of tissue-specific metabolism in carcinogen activation. []
Q5: Does the route of administration affect 7-meG formation?
A5: Yes, research shows that intraperitoneal administration of dimethylnitrosamine leads to higher levels of 7-meG in kidney DNA compared to oral administration. This suggests that first-pass metabolism by the liver can significantly impact the dose reaching other organs. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C6H7N5O, and its molecular weight is 165.15 g/mol.
Q7: What spectroscopic techniques are used to characterize this compound?
A7: Several spectroscopic techniques can be employed to characterize 7-meG, including:* NMR spectroscopy: Provides detailed structural information and can distinguish between different isomers. [, ]* Mass spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. []* UV-Vis spectroscopy: Used for quantification and monitoring changes in the molecule. []
Q8: Does 7-meG exist in different forms?
A8: Yes, 7-meG can exist in both a closed ring form and an imidazole ring-opened form. The ring-opened form, N5-methyl-N5-formyl-2,5,6-triamino-4-hydroxypyrimidine, has been identified in vivo and shows greater persistence than the closed ring form. [, ]
Q9: Is 7-meG stable under physiological conditions?
A9: 7-meG in DNA can undergo spontaneous depurination, but its half-life varies depending on the tissue and the presence of repair mechanisms. [, ]
Q10: How does the presence of 7-meG affect DNA stability?
A10: The presence of 7-meG can create sites prone to depurination, potentially leading to DNA strand breaks and contributing to genomic instability. [, ]
Q11: What are the implications of 7-meG for cancer research?
A11: 7-meG serves as a valuable biomarker for assessing DNA damage caused by alkylating agents, some of which are potent carcinogens. [, , ] Understanding its formation, repair, and biological consequences is crucial for developing strategies to prevent and treat cancer.
Q12: Have computational methods been applied to study 7-meG?
A12: While the provided research papers don't delve deeply into computational studies, these methods can be employed to:* Model the interaction of 7-meG with DNA repair enzymes.* Simulate the impact of 7-meG on DNA structure and stability.* Develop QSAR models to predict the mutagenicity and carcinogenicity of compounds based on their ability to form 7-meG.
Q13: How do structural modifications to guanine affect its susceptibility to methylation at the N7 position?
A13: While the provided research focuses primarily on 7-meG, broader research suggests that:* Electron-donating groups on the purine ring can increase susceptibility to alkylation.* Steric hindrance around the N7 position can hinder alkylation.* The local sequence context within DNA can influence the accessibility of guanine to alkylating agents.
Q14: How is 7-meG typically extracted and quantified from biological samples?
A14: Common methods involve DNA extraction, hydrolysis to release individual bases, and analysis using techniques like:* High-performance liquid chromatography (HPLC) [, , , , , , ]* Gas chromatography-mass spectrometry (GC-MS) []* 32P-postlabeling assay [, , , , ]
Q15: How is the formation of 7-meG used to assess the efficacy of chemopreventive agents?
A15: Reduced 7-meG levels in DNA, following exposure to a carcinogen, can indicate the protective effect of a chemopreventive agent. This approach helps evaluate the ability of such agents to mitigate DNA damage caused by carcinogens. [, ]
Q16: Are there known mechanisms of resistance related to 7-meG formation or repair?
A16: Research indicates that variations in the activity of DNA repair enzymes, particularly those involved in the removal of alkylated bases, can influence susceptibility to DNA damage and potentially contribute to resistance to certain cancer treatments. [, ]
Q17: What are the known toxicological effects of 7-meG?
A17: While 7-meG itself is not directly toxic, its presence in DNA can contribute to mutations and genomic instability, potentially increasing the risk of cancer development. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


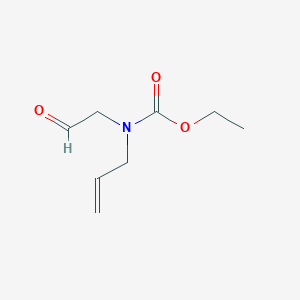

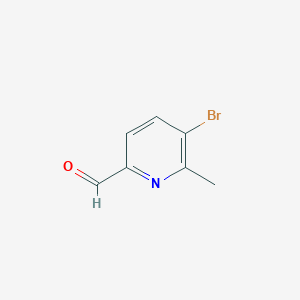
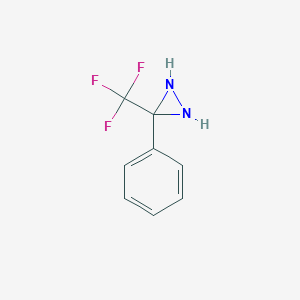

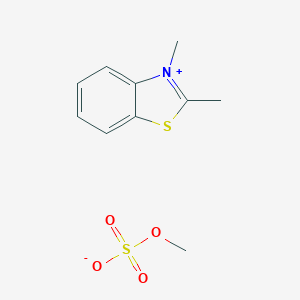
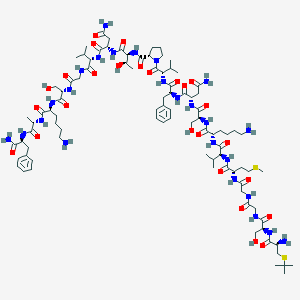
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
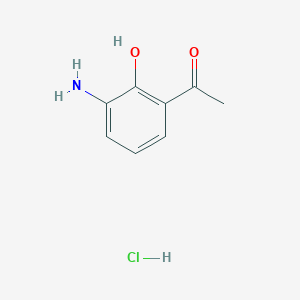
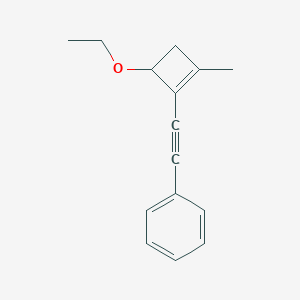
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)
![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)
